molecular formula C16H18N2O4 B14753523 4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol)

4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol)

Cat. No.: B14753523
M. Wt: 302.32 g/mol
InChI Key: KNOWUIVBMKCGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is a synthetic compound with the molecular formula C₁₆H₁₈N₂O₄. It is also known as 2,5-Bis-(3,4-dihydroxyphenyl)piperazine. This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups. It is often used as an impurity standard in the production of epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) typically involves the reaction of piperazine with 3,4-dihydroxybenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is primarily related to its ability to undergo redox reactions. The hydroxyl groups on the benzene rings can donate electrons, making the compound a potential antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The piperazine ring may also interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis-(3,4-dihydroxyphenyl)piperazine: A closely related compound with similar chemical properties.

    Epinephrine Impurity F: Another compound used as a standard in epinephrine production.

    Norepinephrine EP Impurity B: A related compound with similar structural features.

Uniqueness

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is unique due to its dual hydroxyl groups on the benzene rings, which confer significant antioxidant properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol

InChI

InChI=1S/C16H18N2O4/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2

InChI Key

KNOWUIVBMKCGSP-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.